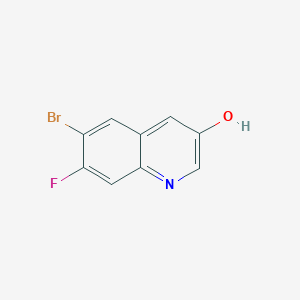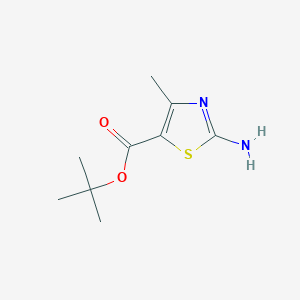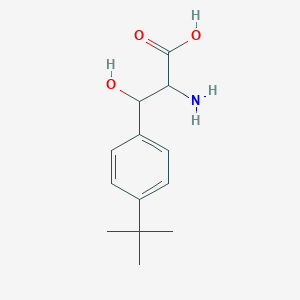![molecular formula C17H23ClN2OS B13546335 {[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring and a tetrahydronaphthalene moiety, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxymethyl group. The tetrahydronaphthalene moiety is then attached through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of {[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine: The non-hydrochloride form of the compound.
{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine acetate: An acetate salt form with different solubility properties.
Uniqueness
The unique combination of the thiazole ring and tetrahydronaphthalene moiety in {[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H23ClN2OS |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]-1-(5,6,7,8-tetrahydronaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-20-11-17-19-15(12-21-17)10-18-9-14-7-4-6-13-5-2-3-8-16(13)14;/h4,6-7,12,18H,2-3,5,8-11H2,1H3;1H |
Clave InChI |
QLNWXEOQMXPELA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=CS1)CNCC2=CC=CC3=C2CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
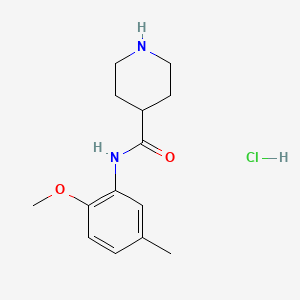
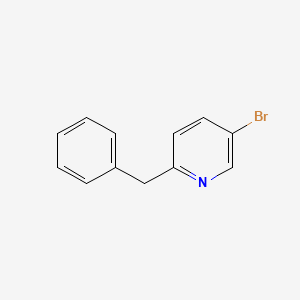
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
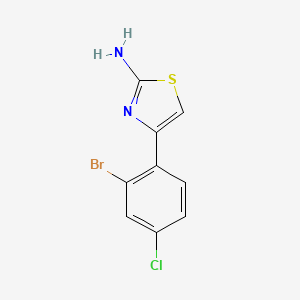
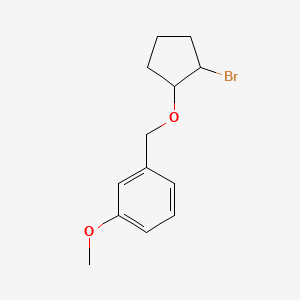
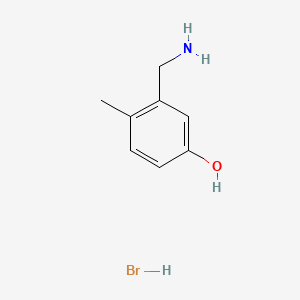

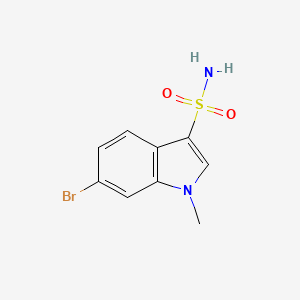
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

